molecular formula C7H14Cl2Si B14667573 Bis(2-chloroethyl)(ethenyl)methylsilane CAS No. 51664-56-3

Bis(2-chloroethyl)(ethenyl)methylsilane

Cat. No.: B14667573
CAS No.: 51664-56-3
M. Wt: 197.17 g/mol
InChI Key: WUKFYTUZCTWHSH-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl)(ethenyl)methylsilane is an organosilicon compound with the molecular formula C_7H_14Cl_2Si. This compound is characterized by the presence of two 2-chloroethyl groups, one ethenyl group, and one methyl group attached to a silicon atom. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloroethyl)(ethenyl)methylsilane typically involves the reaction of vinylmethylsilane with 2-chloroethyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the desired product. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloroethyl)(ethenyl)methylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles.

    Hydrolysis: The compound can be hydrolyzed to form silanols and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium iodide.

    Addition Reactions: Reagents such as hydrogen chloride and bromine are used.

    Hydrolysis: Water or aqueous solutions of acids or bases are used.

Major Products

    Substitution Reactions: Products include substituted silanes and inorganic salts.

    Addition Reactions: Products include halogenated silanes.

    Hydrolysis: Products include silanols and hydrochloric acid.

Scientific Research Applications

Bis(2-chloroethyl)(ethenyl)methylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Bis(2-chloroethyl)(ethenyl)methylsilane involves the interaction of its functional groups with various molecular targets. The 2-chloroethyl groups can undergo nucleophilic substitution reactions, while the ethenyl group can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl groups.

    Bis(2-chloroethyl) sulfide: A sulfur-containing compound with two 2-chloroethyl groups.

Uniqueness

Bis(2-chloroethyl)(ethenyl)methylsilane is unique due to the presence of both ethenyl and methyl groups attached to the silicon atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

51664-56-3

Molecular Formula

C7H14Cl2Si

Molecular Weight

197.17 g/mol

IUPAC Name

bis(2-chloroethyl)-ethenyl-methylsilane

InChI

InChI=1S/C7H14Cl2Si/c1-3-10(2,6-4-8)7-5-9/h3H,1,4-7H2,2H3

InChI Key

WUKFYTUZCTWHSH-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCCl)(CCCl)C=C

Origin of Product

United States

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